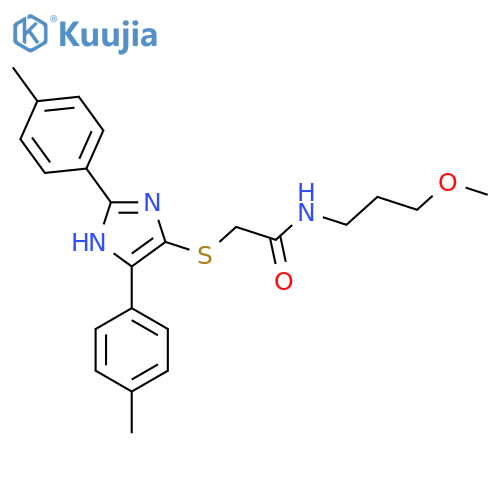

Cas no 901241-09-6 (2-{2,5-bis(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide)

2-{2,5-bis(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-{2,5-bis(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide

- AKOS001789688

- F3407-1007

- 2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide

- 901241-09-6

- 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide

- 2-{[2,5-BIS(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE

-

- インチ: 1S/C23H27N3O2S/c1-16-5-9-18(10-6-16)21-23(29-15-20(27)24-13-4-14-28-3)26-22(25-21)19-11-7-17(2)8-12-19/h5-12H,4,13-15H2,1-3H3,(H,24,27)(H,25,26)

- InChIKey: MKGXPNDWULKYTO-UHFFFAOYSA-N

- SMILES: S(CC(NCCCOC)=O)C1=C(C2C=CC(C)=CC=2)NC(C2C=CC(C)=CC=2)=N1

計算された属性

- 精确分子量: 409.18239829g/mol

- 同位素质量: 409.18239829g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 29

- 回転可能化学結合数: 9

- 複雑さ: 491

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.3Ų

- XLogP3: 4.5

2-{2,5-bis(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3407-1007-5mg |

2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide |

901241-09-6 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1007-1mg |

2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide |

901241-09-6 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1007-50mg |

2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide |

901241-09-6 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1007-2mg |

2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide |

901241-09-6 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1007-3mg |

2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide |

901241-09-6 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1007-20mg |

2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide |

901241-09-6 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1007-30mg |

2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide |

901241-09-6 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1007-5μmol |

2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide |

901241-09-6 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1007-4mg |

2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide |

901241-09-6 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1007-10μmol |

2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide |

901241-09-6 | 10μmol |

$69.0 | 2023-09-10 |

2-{2,5-bis(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide 関連文献

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

2-{2,5-bis(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 901241-09-6 and Product Name: 2-{2,5-bis(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide

Compound with the CAS number 901241-09-6 and the product name 2-{2,5-bis(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The intricate architecture of this molecule, featuring a 1H-imidazol-4-ylsulfanyl moiety linked to a bis(4-methylphenyl) group and an N-(3-methoxypropyl)acetamide moiety, suggests a multifaceted interaction with biological targets, making it a promising candidate for further exploration.

The 2,5-bis(4-methylphenyl)-1H-imidazol-4-ylsulfanyl core of the compound is particularly noteworthy, as it embodies a unique combination of aromatic and heterocyclic functionalities. This structural motif has been extensively studied in medicinal chemistry for its ability to modulate enzyme activity and receptor binding. Recent research has highlighted the role of imidazole derivatives in the development of antiviral and anticancer agents, where their ability to interfere with critical biological pathways has been well-documented. The presence of the 4-methylphenyl groups further enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability—a crucial factor in drug design.

The N-(3-methoxypropyl)acetamide component adds another layer of complexity to the molecule. Acetamide derivatives are widely recognized for their pharmacological properties, often serving as key pharmacophores in drugs targeting neurological disorders and inflammatory conditions. The 3-methoxypropyl side chain introduces a hydrophilic element, which can influence the compound's solubility and metabolic stability. This balance between hydrophobic and hydrophilic regions is critical for achieving optimal pharmacokinetic profiles, ensuring that the drug remains effective while minimizing side effects.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to design compounds with tailored properties. The structure of 2-{2,5-bis(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide aligns well with current trends in drug discovery, where molecules exhibiting high selectivity and low toxicity are highly sought after. Studies using molecular docking simulations have suggested that this compound may interact with proteins involved in signal transduction pathways, making it a potential lead for developing treatments against diseases such as diabetes and neurodegenerative disorders.

In vitro studies have begun to elucidate the mechanism of action for this compound. Initial experiments indicate that it can inhibit the activity of specific enzymes by competing with natural substrates or by inducing conformational changes in the enzyme active site. The 1H-imidazol-4-ylsulfanyl group appears to play a pivotal role in these interactions, as it can form hydrogen bonds or coordinate with metal ions present in biological systems. This dual functionality not only enhances binding affinity but also contributes to the compound's stability under physiological conditions.

The synthesis of this compound presents an intriguing challenge due to its complex structure. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yields and purity. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have made it possible to construct intricate molecular frameworks more efficiently. These techniques have been instrumental in producing analogues of 2-{2,5-bis(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide, allowing researchers to fine-tune its properties for specific applications.

As interest in targeted therapies grows, compounds like this one are being evaluated for their potential use in personalized medicine. By understanding how individual patients metabolize drugs differently, clinicians can tailor treatments to maximize efficacy while minimizing adverse reactions. The unique structural features of 2-{2,5-bis(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide make it an attractive candidate for such approaches, as its diverse functional groups offer multiple points of interaction with biological targets.

The future development of this compound will likely involve interdisciplinary collaboration between chemists, biologists, and clinicians. Preclinical studies will be essential to assess its safety profile and therapeutic potential before moving into human trials. Given the promising preliminary results from computational modeling and initial experimental data, this compound holds significant promise for addressing unmet medical needs in various therapeutic areas.

901241-09-6 (2-{2,5-bis(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide) Related Products

- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)

- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)

- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)

- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)

- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)

- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)

- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)

- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)

- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)